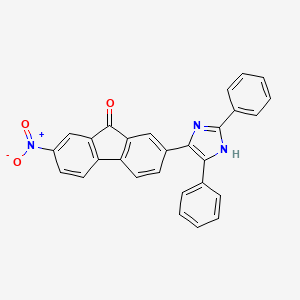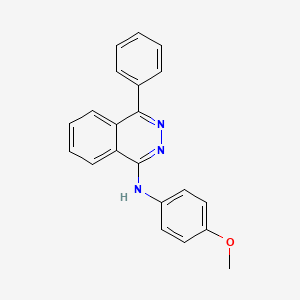![molecular formula C22H28N2O3S2 B5122312 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide](/img/structure/B5122312.png)
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide, also known as AEBSF, is a serine protease inhibitor. It is commonly used in scientific research to inhibit the activity of serine proteases, which are enzymes that play a critical role in many physiological processes. AEBSF is a potent inhibitor of serine proteases and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme. This compound forms a covalent bond with the serine residue in the active site of the enzyme, which prevents the enzyme from functioning. This compound is a broad-spectrum inhibitor of serine proteases and can inhibit the activity of many different enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of a wide range of serine proteases, including trypsin, chymotrypsin, and plasmin. This compound has also been shown to inhibit the activity of kallikrein, which is involved in the regulation of blood pressure. In vivo studies have shown that this compound can inhibit the growth of tumors in mice.
Vorteile Und Einschränkungen Für Laborexperimente
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is a potent inhibitor of serine proteases and has been extensively studied for its biochemical and physiological effects. One advantage of using this compound is that it is a broad-spectrum inhibitor of serine proteases, which makes it useful for studying the role of these enzymes in various physiological processes. Another advantage of using this compound is that it is relatively easy to use and does not require specialized equipment. However, one limitation of using this compound is that it is an irreversible inhibitor of serine proteases, which means that the enzyme cannot be reactivated once it has been inhibited.
Zukünftige Richtungen
For research on 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide include the development of more selective inhibitors of serine proteases and the use of this compound in the treatment of diseases associated with the overactivity of serine proteases.
Synthesemethoden
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide can be synthesized by reacting 4-methylbenzoyl chloride with aniline in the presence of a base to form 4-methyl-N-anilinobenzamide. This intermediate is then reacted with cyclohexyl mercaptan in the presence of a base to form N-[2-(cyclohexylthio)ethyl]-4-methyl-N-anilinobenzamide. Finally, this intermediate is reacted with sulfonyl chloride in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is commonly used in scientific research to inhibit the activity of serine proteases. Serine proteases play a critical role in many physiological processes, including blood coagulation, digestion, and immune response. Inhibition of serine proteases can be used to study the role of these enzymes in various physiological processes. This compound is also used in the purification of proteins that are sensitive to proteolytic degradation.
Eigenschaften
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-4-methyl-3-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S2/c1-17-12-13-18(22(25)23-14-15-28-20-10-6-3-7-11-20)16-21(17)29(26,27)24-19-8-4-2-5-9-19/h2,4-5,8-9,12-13,16,20,24H,3,6-7,10-11,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHASLXPCBRHWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCSC2CCCCC2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B5122230.png)

![2,2'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dibenzamide](/img/structure/B5122245.png)
![10-(3,4-dihydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5122258.png)

![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B5122274.png)

![3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5122288.png)
![N-(4-butoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5122296.png)
![3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5122304.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5122308.png)

![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5122331.png)
![4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5122335.png)